Cleavable Val-Ala-PAB Linker Enables Intracellular Payload Release Versus Non-Cleavable STG-968
The Val-Ala-PAB motif in CL845-PAB-Ala-Val-PEG4-Azide is a substrate for the lysosomal protease cathepsin B, permitting traceless release of the CL845 payload after internalization. In contrast, the closest azide-functionalized STING agonist, STG-968, utilizes a non-cleavable phosphorothioate-coupled linker that does not liberate the free CDN [1]. A study with the structurally analogous CDN dazostinag showed that a non-cleavable linker attached to the adenine ring resulted in a significant potency loss as a STING agonist, while a cathepsin-B-cleavable Val-Ala linker restored activity [2].
| Evidence Dimension | Linker cleavability and impact on STING agonist potency |
|---|---|
| Target Compound Data | Contains cathepsin-B-cleavable Val-Ala-PAB linker; payload release expected |
| Comparator Or Baseline | STG-968 contains a non-cleavable built-in linker; dazostinag non-cleavable conjugate shows significant potency loss |
| Quantified Difference | Qualitative: non-cleavable linker → significant potency loss; cleavable Val-Ala linker → restored activity [2] |
| Conditions | Lysosomal trafficking assay; STING reporter cell lines (class-level inference from TAK-500 development program) |
Why This Matters
Only a cleavable linker can deliver the free CDN into the cytoplasm where STING resides; non-cleavable conjugates risk inactive payload retention.
- [1] InvivoGen, STG-968 (azido) VacciGrade™ conjugatable STING ligand product page. Available at: https://www.invivogen.com/sting-968-conjugatable-ligands View Source
- [2] Identification of a Novel Linker Enabling the Bioconjugation of a Cyclic Dinucleotide for the STING Antibody-Drug Conjugate TAK-500, Bioconjugate Chemistry, 2025, 36, 2423–2435. View Source
